molecular formula C23H20N6O3S2 B2645634 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536707-30-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Cat. No. B2645634
CAS RN: 536707-30-9
M. Wt: 492.57
InChI Key: PFFJDKQUPKOEIF-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H20N6O3S2 and its molecular weight is 492.57. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Excretion Studies

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide and similar compounds have been extensively studied for their metabolic pathways and excretion patterns in both animal models and humans. For instance, studies have highlighted the identification and quantitative determination of metabolites of related compounds like etridiazole in the urine of rats and humans, which can serve as potential tools for biological monitoring. Metabolic products such as carboxylic acid and mercapturic acid metabolites were identified, emphasizing the compound's metabolism and potential applications in understanding its pharmacokinetics and dynamics in biological systems (Welie et al., 2005).

Bioequivalence and Pharmacokinetics Studies

The compound's analogs have been subjected to bioequivalence studies to understand their pharmacokinetic parameters better. Such studies are crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) of these compounds, ensuring their safe and effective therapeutic use. One study, for instance, compared pharmacokinetic parameters of a nonsteroidal anti-inflammatory compound, closely related to the chemical structure , in healthy volunteers to assess the bioequivalence of different formulations (Annunziato & di Renzo, 1993).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3S2/c1-3-18-27-28-22(34-18)25-17(30)12-33-23-26-19-15-6-4-5-7-16(15)24-20(19)21(31)29(23)13-8-10-14(32-2)11-9-13/h4-11,24H,3,12H2,1-2H3,(H,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFJDKQUPKOEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.